molecular formula C19H17N5O6 B2573970 methyl 5-((3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)methyl)furan-2-carboxylate CAS No. 893939-27-0

methyl 5-((3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)methyl)furan-2-carboxylate

Cat. No.: B2573970
CAS No.: 893939-27-0
M. Wt: 411.374
InChI Key: ITHAUUYXEAAGOM-UHFFFAOYSA-N
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Description

Methyl 5-((3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)methyl)furan-2-carboxylate is a useful research compound. Its molecular formula is C19H17N5O6 and its molecular weight is 411.374. The purity is usually 95%.
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Biological Activity

Methyl 5-((3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)methyl)furan-2-carboxylate is a complex heterocyclic compound belonging to the triazolopyrimidine family. Its unique structural features suggest significant potential for various biological activities. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H22N6O5
  • Molecular Weight : 414.4 g/mol
  • CAS Number : 872594-51-9

The compound consists of a furan carboxylate linked to a triazolopyrimidine core with a dimethoxyphenyl substituent. This structural arrangement is believed to enhance its biological activity through multiple mechanisms.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the triazolopyrimidine core through cyclization reactions.
  • Introduction of the dimethoxyphenyl group via electrophilic substitution.
  • Coupling with furan-2-carboxylic acid derivatives.

Ultrasonic-assisted methods have been reported to improve yields and reduce reaction times significantly during the synthesis process .

Antimicrobial Activity

Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance:

  • Inhibition of Bacterial Growth : Studies have shown that related triazolopyrimidine derivatives can inhibit the growth of various pathogenic bacteria such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values reported as low as 0.21 µM .

Cytotoxicity

The cytotoxic effects of similar compounds have been evaluated against human cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer) and Bel-7402 (liver cancer).
  • Findings : Certain derivatives demonstrated potent cytotoxicity with IC50 values indicating effective inhibition of cell proliferation .

The mechanism by which these compounds exert their biological effects often involves:

  • Enzyme Inhibition : Interaction with key enzymes such as DNA gyrase and MurD, crucial for bacterial survival and replication.
  • Binding Affinity : Molecular docking studies suggest strong binding interactions with target sites on these enzymes .

Case Studies and Research Findings

StudyCompound TestedBiological ActivityKey Findings
Various TriazolopyrimidinesAntibacterialMIC values as low as 0.21 µM against P. aeruginosa
Triazole DerivativesCytotoxicityPotent activity against MCF-7 and Bel-7402 cells
Related CompoundsEnzyme InhibitionStrong binding to DNA gyrase; potential for drug development

Properties

IUPAC Name

methyl 5-[[3-(3,4-dimethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O6/c1-27-13-6-4-11(8-15(13)28-2)24-17-16(21-22-24)18(25)23(10-20-17)9-12-5-7-14(30-12)19(26)29-3/h4-8,10H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITHAUUYXEAAGOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=C(O4)C(=O)OC)N=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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